molecular formula C15H16O6 B2378458 Ethyl 5-[(ethoxycarbonyl)oxy]-2-methyl-1-benzofuran-3-carboxylate CAS No. 637749-43-0

Ethyl 5-[(ethoxycarbonyl)oxy]-2-methyl-1-benzofuran-3-carboxylate

Cat. No. B2378458
CAS RN: 637749-43-0
M. Wt: 292.287
InChI Key: OZSTTZHKWAJYIQ-UHFFFAOYSA-N
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Description

Ethyl 5-[(ethoxycarbonyl)oxy]-2-methyl-1-benzofuran-3-carboxylate is a chemical compound with the molecular formula C15H16O6 . Its average mass is 292.284 Da and its monoisotopic mass is 292.094696 Da .


Synthesis Analysis

The synthesis of benzofuran derivatives, including Ethyl 5-[(ethoxycarbonyl)oxy]-2-methyl-1-benzofuran-3-carboxylate, has been a subject of research . For instance, the benzofuran-based lead compounds were synthesized, and the obtained 2-hydroxy-5-nitrobenzaldehyde was subsequently treated with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine .


Molecular Structure Analysis

The molecular structure of this compound is based on the benzofuran core, which is a heterocyclic compound . The ethoxycarbonyl group is attached to the benzofuran core via an oxygen atom .

Scientific Research Applications

Synthesis and Polymer Precursor Applications

Ethyl 5-[(ethoxycarbonyl)oxy]-2-methyl-1-benzofuran-3-carboxylate is involved in the synthesis pathways leading to renewable and biodegradable materials. Notably, it plays a role in the production of biobased terephthalic acid precursors, which are essential for creating renewable polyethylene terephthalate (PET). These reactions are catalyzed by Lewis acid molecular sieves like Zr-β and Sn-β, indicating the compound's utility in sustainable material synthesis. The process showcases the transformation of renewable furans with ethylene, highlighting the potential of ethyl 5-[(ethoxycarbonyl)oxy]-2-methyl-1-benzofuran-3-carboxylate derivatives in green chemistry applications (Pacheco et al., 2015).

Novel Chemical Synthesis

Ethyl 5-[(ethoxycarbonyl)oxy]-2-methyl-1-benzofuran-3-carboxylate and its derivatives have been utilized in the synthesis of complex chemical structures. For example, its reaction with dimethylsulfoxonium methylide leads to novel tricyclic products, demonstrating its versatility in organic synthesis. This reactivity opens pathways for creating diverse molecular architectures, which can be foundational in drug development and materials science (Yamashita et al., 1995).

Biological Activity Exploration

Compounds derived from ethyl 5-[(ethoxycarbonyl)oxy]-2-methyl-1-benzofuran-3-carboxylate have been investigated for their biological activities. Research into these derivatives aims to discover potential therapeutic agents, highlighting the compound's significance in medicinal chemistry. The synthesis and evaluation of such derivatives contribute to understanding their mechanisms of action and potential applications in treating diseases (Mubarak et al., 2007).

Future Directions

The future directions for the study of this compound could include further investigation into its synthesis, reactivity, and potential applications. The development of new methods for the synthesis of benzofuran derivatives is an active area of research .

properties

IUPAC Name

ethyl 5-ethoxycarbonyloxy-2-methyl-1-benzofuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O6/c1-4-18-14(16)13-9(3)20-12-7-6-10(8-11(12)13)21-15(17)19-5-2/h6-8H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZSTTZHKWAJYIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OC(=O)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-[(ethoxycarbonyl)oxy]-2-methyl-1-benzofuran-3-carboxylate

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